molecular formula C10H7BrFNO2 B13901110 methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Cat. No.: B13901110
M. Wt: 272.07 g/mol
InChI Key: BNJXCORZLBRWCN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific steps for this compound may include:

    Bromination: Introduction of the bromine atom at the 4-position of the indole ring using bromine or a brominating agent.

    Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Esterification: Formation of the carboxylate ester at the 7-position using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS).

    Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives .

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-indole-7-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 5-fluoro-1H-indole-7-carboxylate: Similar structure but lacks the bromine atom.

    Methyl 4-chloro-5-fluoro-1H-indole-7-carboxylate: Similar structure but with chlorine instead of bromine.

Uniqueness

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is an organic compound that belongs to the indole family, characterized by its unique structural features, including bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFNO2C_{10}H_8BrFNO_2, with a molecular weight of approximately 263.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its biological activity by potentially increasing binding affinity to various biological targets, including enzymes and receptors.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that compounds similar to this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells such as MDA-MB-231 breast cancer cells .
  • Apoptosis Induction : In vitro experiments have shown that this compound can enhance caspase activity, a key indicator of apoptosis, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antiviral Properties

Research indicates potential effectiveness against certain viral infections. The mechanism by which indole derivatives exert antiviral effects may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The halogen substituents (bromine and fluorine) may enhance the compound's binding affinity to enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Synthesis and EvaluationDemonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as a microtubule-destabilizing agent.
Antimicrobial ActivityShowed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Indole DerivativesHighlighted the anticancer potential of indole-based compounds through enhanced cytotoxicity against various cancer cell lines.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3

InChI Key

BNJXCORZLBRWCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F

Origin of Product

United States

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